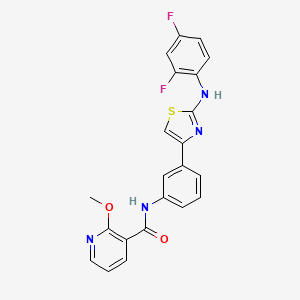
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amine, a thiazole ring, a phenyl ring, and a methoxy group attached to a nicotinamide. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the 2-aminothiazole component could be synthesized from a thioamide and an alpha-haloketone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,4-difluorophenyl group would likely contribute to the compound’s polarity, while the thiazole ring could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine, thiazole, and phenyl groups. The amine could act as a nucleophile in reactions, while the thiazole and phenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups could increase its solubility in polar solvents .科学的研究の応用
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, which are related to the compound , highlighted their potential in photodynamic therapy, particularly for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity : Kubba and Rahim (2018) conducted research on thiazole derivatives, which demonstrated moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against certain Candida species. This suggests the potential of these derivatives in developing new antimicrobial agents (Kubba & Rahim, 2018).
Anticancer Agents : Tiwari et al. (2016) reported on the synthesis of thiadiazolo pyrimidine derivatives, which were evaluated for their in vitro anticancer activities against various human tumor cell lines. The results indicated promising anticancer properties, making these derivatives potential candidates for cancer treatment (Tiwari et al., 2016).
Bioanalysis and In Vitro Metabolite Profiling : A study by Zagade et al. (2020) on a boronic acid-based anticancer molecule showcased its promising activity against various cell lines. The study also involved characterizing the molecule's pKa and developing a high-performance liquid chromatography bioanalytical method (Zagade et al., 2020).
Angiotensin II Receptor Antagonists : Research by Drapak et al. (2019) highlighted the potential of thiazol-imine derivatives as antihypertensive and cardiotropic drugs. These compounds showed high affinity to the angiotensin II receptor, indicating their potential in treating hypertension (Drapak et al., 2019).
将来の方向性
特性
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c1-30-21-16(6-3-9-25-21)20(29)26-15-5-2-4-13(10-15)19-12-31-22(28-19)27-18-8-7-14(23)11-17(18)24/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRKQWFKQXNSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

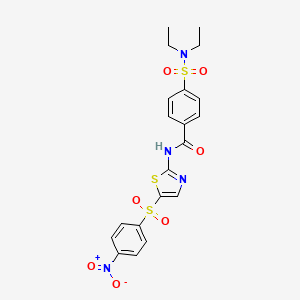
![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
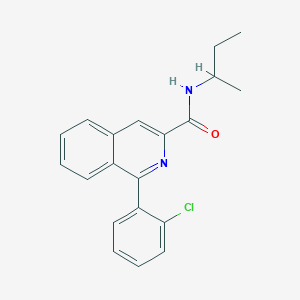
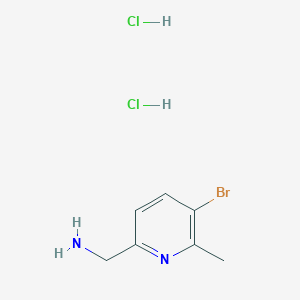
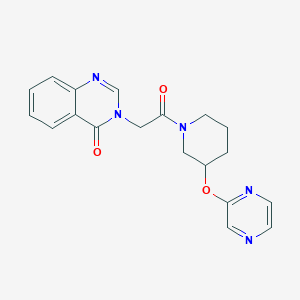
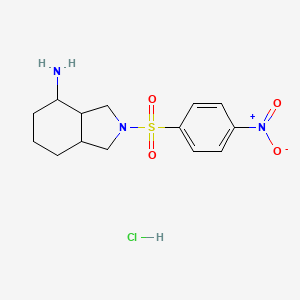
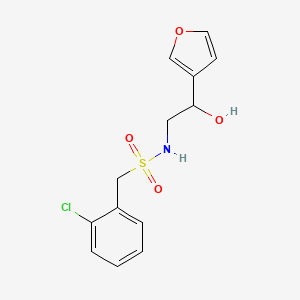
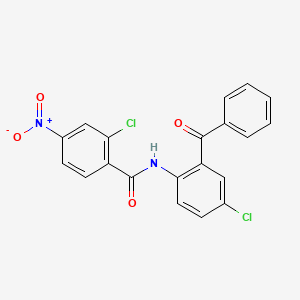
![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)
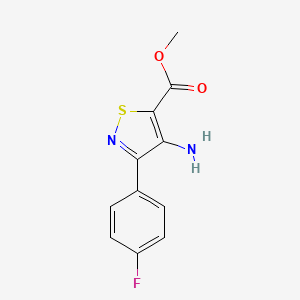
![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)